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Compound of Interest

p-Bromo-beta-
Compound Name:
chlorocinnamaldehyde

Cat. No.: B11754007

Disclaimer: Experimental spectroscopic data for p-bromo-beta-chlorocinnamaldehyde is not
readily available in public scientific databases. The following guide provides predicted mass
spectrometry data and an analysis of expected Nuclear Magnetic Resonance (NMR) and
Infrared (IR) spectroscopic characteristics based on data from analogous compounds. This
information is intended to serve as a reference for researchers, scientists, and drug
development professionals.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
of ions. The predicted mass spectral data for p-bromo-beta-chlorocinnamaldehyde
(CoHeBrCIO) is available from PubChem.

Table 1: Predicted Mass Spectrometry Data for p-Bromo-3-chlorocinnamaldehyde[1]
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Adduct miz

[M+H]* 244.93634
[M+Na]* 266.91828
[M-H]~ 242.92178
[M+NHa]* 261.96288
[M+K]* 282.89222
[M]* 243.92851
M]- 243.92961

Predicted Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

NMR spectroscopy provides detailed information about the structure of a molecule by
observing the magnetic properties of atomic nuclei. While experimental data for p-bromo-beta-
chlorocinnamaldehyde is unavailable, we can predict the expected chemical shifts and
splitting patterns by analyzing related compounds.

The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton,
the vinylic proton, and the aromatic protons.

» Aldehydic Proton (-CHO): This proton is expected to appear as a singlet or a doublet (if
coupled to the vinylic proton) in the downfield region, typically around 9.5-10.5 ppm.

 Vinylic Proton (=CH-): The chemical shift of this proton will be influenced by the adjacent
chlorine and the aromatic ring. It is expected to resonate in the range of 6.5-7.5 ppm. Its
multiplicity will depend on the coupling with the aldehydic proton.

o Aromatic Protons (CeHa): The p-substituted aromatic ring will exhibit a characteristic AA'BB'
system, appearing as two doublets in the region of 7.0-8.0 ppm.

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the
double bond, and the aromatic carbons.
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e Carbonyl Carbon (C=0): This carbon will have a characteristic chemical shift in the downfield

region, anticipated around 190-200 ppm.

 Vinylic Carbons (-C=C-): The two carbons of the double bond are expected to appear in the

120-150 ppm range.

e Aromatic Carbons: The aromatic carbons will show signals between 120-140 ppm, with the

carbon attached to the bromine atom appearing at a slightly different shift.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify functional groups in a molecule based on their characteristic

vibrational frequencies.

Table 2: Expected IR Absorption Frequencies for p-Bromo-3-chlorocinnamaldehyde

Expected Wavenumber

Functional Group Description
(cm™)

Strong absorption,

C=0 Stretch (Aldehyde) 1680-1710 characteristic of a conjugated
aldehyde.

C=C Stretch (Alkene) 1600-1650 Medium to weak absorption.
Two weak bands,

C-H Stretch (Aldehyde) 2720-2820 and 2820-2920 characteristic of the aldehydic
C-H bond.

C-H Stretch (Aromatic) 3000-3100 Medium to weak absorptions.

C-Br Stretch 500-600 Medium to strong absorption.

C-ClI Stretch 600-800 Medium to strong absorption.

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for an

organic compound like p-bromo-beta-chlorocinnamaldehyde.
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a clean NMR tube.[2]

Instrumentation: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

Data Acquisition: Place the NMR tube in the spectrometer's probe.[3] The instrument is
tuned and shimmed to optimize the magnetic field homogeneity. Acquire both *H and 13C
NMR spectra.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain
the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an
internal standard (e.g., Tetramethylsilane - TMS).[3]

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
common. A small amount of the solid is placed directly on the ATR crystal.[4] Alternatively, a
KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and
pressing it into a thin disk.[5]

Instrumentation: Use a standard FT-IR spectrometer.

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is
first recorded.[5] The sample is then placed in the beam path, and the sample spectrum is
recorded. The instrument measures the interference pattern of the infrared beam, which is
then mathematically converted into an absorption spectrum.[6]

Data Processing: The final spectrum is typically displayed as transmittance or absorbance
versus wavenumber (cm™1).

Sample Preparation: A small amount of the sample is introduced into the mass spectrometer.
For volatile compounds, this can be done via direct injection or through a gas
chromatography (GC) inlet. For non-volatile solids, techniques like electrospray ionization
(ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used, where the sample
is first dissolved in a suitable solvent.[7][8]

lonization: The sample molecules are ionized, for example, by electron impact (El) or
chemical ionization (CI).[9][10]
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e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[10]

o Detection: The separated ions are detected, and their abundance is recorded to generate a

mass spectrum.[9]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a

synthesized organic compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an
organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Bromo-B-chlorocinnamaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
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chlorocinnamaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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